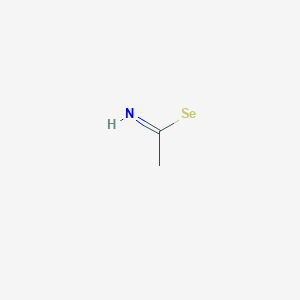

Ethaneselenoamide

Description

Properties

CAS No. |

21595-58-4 |

|---|---|

Molecular Formula |

C2H4NSe |

Molecular Weight |

121.03 g/mol |

InChI |

InChI=1S/C2H4NSe/c1-2(3)4/h3H,1H3 |

InChI Key |

FXEIVSYQEOJLBU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=N)[Se] |

Origin of Product |

United States |

Synthetic Methodologies for Ethaneselenoamide and Its Derivatives

Direct Synthetic Routes to Ethaneselenoamide

Historically, the most direct route to primary selenoamides involved the addition of gaseous hydrogen selenide (B1212193) (H₂Se) to nitriles. mdpi.comoup.com This method, while conceptually straightforward, is fraught with challenges due to the extreme toxicity and volatility of hydrogen selenide, leading to low yields and significant handling risks. oup.com Another early approach utilized aluminum selenide in a mixture of aqueous pyridine (B92270) and triethylamine. tandfonline.com These methods have been largely superseded by more modern, safer techniques that generate the necessary selenium-transfer agents in situ.

Precursor-Based Synthesis of Substituted Ethaneselenoamides

Modern synthetic efforts predominantly rely on the conversion of stable precursors, most notably nitriles, into selenoamides using a variety of selenium-transfer reagents.

The reaction of nitriles with a selenium source is the most common and versatile method for preparing primary selenoamides. A variety of reagents and conditions have been explored to facilitate this transformation, aiming to improve yields and safety.

One of the most convenient methods involves the in situ generation of sodium hydrogen selenide (NaSeH) from elemental selenium powder and a reducing agent like sodium borohydride (B1222165) (NaBH₄) in a solvent such as ethanol (B145695). tandfonline.comresearchgate.net This reactive species then readily attacks the nitrile to form the corresponding primary selenoamide. This approach is advantageous due to the easy availability of starting materials, mild reaction conditions, and a simple purification process, often yielding moderate to good results. tandfonline.com

Other selenium reagents have also been successfully employed. Bis(trimethylsilyl) selenide, ((Me₃Si)₂Se), in the presence of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂), can convert nitriles to selenoamides. mdpi.com Additionally, reagents like phosphorus pentaselenide (P₂Se₅) have been used. nih.gov

| Selenium Reagent | Co-reagent/Catalyst | Typical Conditions | Advantages | Reference |

|---|---|---|---|---|

| Se / NaBH₄ (forms NaSeH) | None | Ethanol, N₂ atmosphere | Mild conditions, readily available materials. | tandfonline.comresearchgate.net |

| (Me₃Si)₂Se | BF₃·OEt₂ | - | Effective for nitrile conversion. | mdpi.com |

| P₂Se₅ | H₂O | Refluxing EtOH/H₂O | Provides a chemoselective route to various selenoamides. | nih.gov |

| Se / CO / H₂O | - | High pressure CO | Forms H₂Se in situ for reaction with nitriles. | mdpi.comresearchgate.net |

Specific reagents designed for selenation, known as chalcogenation reagents, offer alternative pathways for the synthesis of selenoamides. Woollins' reagent, a phosphorus-selenium heterocycle, has proven effective for the direct selenation of amides to produce the corresponding selenoamides, including twisted selenoamides. nih.govmdpi.com This method is particularly useful when starting from an amide precursor rather than a nitrile.

Another novel selenating agent is potassium 4-methylselenobenzoate. oup.com In the presence of BF₃·Et₂O, this reagent can introduce a selenium atom to both aliphatic and aromatic nitriles under mild conditions, providing satisfactory yields even for sterically hindered selenoamides. oup.com

| Reagent | Precursor | Key Features | Reference |

|---|---|---|---|

| Woollins' Reagent | Amides | Effective for direct selenation of the carbonyl group. | nih.govmdpi.com |

| Potassium 4-methylselenobenzoate | Nitriles | Functions as a selenium transfer agent promoted by a Lewis acid (BF₃·Et₂O). | oup.com |

Synthesis from Nitriles and Selenium Reagents

Multi-Component Reactions (MCRs) in Selenoamide Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates all or most of the starting materials. organic-chemistry.orgtcichemicals.com This approach offers significant advantages in terms of atom economy, reduced reaction steps, and the rapid generation of molecular diversity. tcichemicals.comnih.gov

While a direct MCR for this compound is not commonly cited, MCRs are instrumental in the synthesis of complex selenium-containing heterocycles where selenoamides are key intermediates. For instance, a novel copper(I)-catalyzed three-component reaction has been developed that integrates a selenium-nitrogen exchange (SeNEx) reaction with a copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov This reaction allows for the rapid and regioselective synthesis of 5-seleno-1,2,3-triazoles from alkynes, benzoselenazolones, and azides with high atom economy and good to excellent yields under mild conditions. nih.gov Such strategies highlight the power of MCRs in organoselenium chemistry.

Green Chemistry Approaches and Sustainable Synthesis Strategies

The principles of green chemistry, which aim to reduce waste, use less hazardous substances, and improve energy efficiency, are increasingly being applied to the synthesis of selenoamides. epitomejournals.comijsetpub.com A key sustainable strategy is the avoidance of highly toxic and difficult-to-handle reagents like gaseous hydrogen selenide. oup.com

Modern methods that generate the active selenium species in situ from elemental selenium and a benign reducing agent like NaBH₄ in an environmentally friendly solvent like ethanol are prime examples of this green approach. tandfonline.comsemanticscholar.org Other sustainable practices include:

Solvent-Free Reactions : Some syntheses of selenium-containing heterocycles from selenoamides can be performed under solvent-free conditions, significantly reducing waste. mdpi.com

Use of Greener Solvents : Employing water or ethanol instead of hazardous organic solvents improves the environmental profile of the synthesis. tandfonline.commdpi.com

Energy Efficiency : Methodologies like microwave-assisted or ultrasound-assisted synthesis can reduce reaction times and energy consumption. semanticscholar.orgmdpi.com

Atom Economy : Designing reactions, such as MCRs, that maximize the incorporation of reactant atoms into the final product is a cornerstone of green chemistry. numberanalytics.com

The development of biocatalytic processes, such as using crosslinked enzymes in solid foams, represents a frontier in sustainable synthesis, potentially allowing for the production of complex molecules under environmentally benign conditions. gesundheitsindustrie-bw.de

| Strategy | Example/Application | Benefit | Reference |

|---|---|---|---|

| Avoidance of Toxic Reagents | Using elemental Se/NaBH₄ instead of H₂Se gas. | Greatly improved safety and handling. | tandfonline.comoup.com |

| Solvent-Free Synthesis | Reaction of selenoamides with α-haloketones without solvent. | Reduces chemical waste and environmental impact. | mdpi.com |

| Use of Green Solvents | Using ethanol or water as the reaction medium. | Lower toxicity and better environmental profile than chlorinated or aprotic polar solvents. | tandfonline.commdpi.com |

| Energy Efficient Methods | Microwave or ultrasound irradiation. | Faster reaction rates and reduced energy consumption. | semanticscholar.org |

Reactivity and Reaction Mechanisms of Ethaneselenoamide

Fundamental Reaction Pathways of the Selenoamide Group

The selenoamide functional group is a selenium isologue of an amide, where the carbonyl oxygen is replaced by a selenium atom. This substitution significantly alters the group's reactivity. The C=Se double bond is highly polarized, with the carbon atom being electrophilic and the selenium atom being nucleophilic. rsc.org Furthermore, the nitrogen atom retains its nucleophilic character.

Key reaction pathways include:

Reaction at the Selenium Atom: The selenium atom is a primary site for electrophilic attack. It readily reacts with alkylating agents to form selenoiminium salts. Most reactions of selenoamides are initiated at the selenium atom. rsc.org

Reaction at the Carbon Atom: The seleno-carbonyl carbon is electrophilic and can be attacked by nucleophiles. However, the strong mesomeric effect from the nitrogen atom can reduce its electrophilicity, often requiring strong nucleophiles or activation for a reaction to occur. rsc.org

Reaction at the Nitrogen Atom: The nitrogen atom of a primary selenoamide is nucleophilic and can react with electrophiles, such as aldehydes, initiating condensation reactions. rsc.org

Reactions involving α-Protons: The protons on the carbon adjacent to the seleno-carbonyl group exhibit acidity and can be removed by a strong base to generate eneselenolates, which are potent carbon nucleophiles. eurekaselect.comresearchgate.netacs.orgnih.gov

These fundamental reactivities make selenoamides versatile building blocks in organic synthesis, particularly for the construction of selenium-containing heterocycles.

Cyclization Reactions involving Ethaneselenoamide

This compound is a valuable precursor for synthesizing various selenium-containing heterocyclic compounds through cyclization reactions. These reactions leverage the multiple reactive sites within the selenoamide moiety to form new rings.

One of the most prominent applications of primary selenoamides like this compound is in the Hantzsch-type synthesis of 1,3-selenazoles. mdpi.comnih.gov This reaction involves the condensation of a selenoamide with an α-haloketone.

The general mechanism proceeds via an initial S-alkylation, where the nucleophilic selenium atom of the this compound attacks the electrophilic carbon bearing the halogen. thieme-connect.com This forms a selenide (B1212193) intermediate which then undergoes an intramolecular cyclization. mdpi.comresearchgate.net The nitrogen atom attacks the carbonyl carbon, and a subsequent dehydration step yields the aromatic 1,3-selenazole (B15495438) ring. nih.gov This method is highly efficient for producing a wide array of 2,4-disubstituted and 2,4,5-trisubstituted 1,3-selenazoles. mdpi.comthieme-connect.comresearchgate.net

Table 1: Examples of 1,3-Selenazole Synthesis from Selenoamides and α-Haloketones

| Selenoamide Precursor | α-Haloketone | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Benzoselenoamide | 2-Bromoacetophenone | 2,4-Diphenyl-1,3-selenazole | 87% | thieme-connect.com |

| Various Aryl Selenoamides | Various Phenacyl Bromides | 2,4-Diaryl-1,3-selenazoles | 86-99% | mdpi.com |

| Acetonitrile-derived Selenoamide | Phenacyl Bromides | 2-Methyl-4-aryl-1,3-selenazoles | 34-98% | nih.govresearchgate.net |

Six-membered heterocycles, such as 5,6-dihydro-4H-1,3-selenazines, can also be synthesized from primary selenoamides. rsc.orgrsc.org These reactions typically involve the condensation of a selenoamide with an α,β-unsaturated ketone, often catalyzed by a Lewis acid like BF₃·Et₂O. rsc.orgrsc.org The reaction is believed to proceed via a Michael-type addition of the selenium atom to the β-position of the unsaturated ketone, followed by intramolecular cyclization of the nitrogen atom onto the carbonyl carbon. rsc.org

This compound derivatives, where the core structure is tethered to another reactive functional group, can undergo intramolecular cyclization to form various heterocyclic systems.

One such pathway involves the intramolecular cyclization of N-allylselenoureas, which are structurally related to N-substituted selenoamides. These cyclizations can be induced by iodine, proceeding through a 6-endo ring-closure to afford 1,3-selenazine derivatives. chim.it Another example is the intramolecular Heck reaction, which has been used to synthesize twisted thioamides and selenoamides from appropriate precursors, demonstrating a metal-catalyzed approach to ring formation. nih.gov

Furthermore, propargyl selenoamides, which can be synthesized in situ, undergo cycloisomerization to yield selenazoles. acs.org This transformation highlights a pathway where an alkyne moiety within the molecule acts as the electrophilic partner for the cyclization. The reaction can be mediated by various catalysts that facilitate the formation of an intermediate that subsequently cyclizes. chim.it

Formation of Selenium-Containing Heterocycles (e.g., 1,3-Selenazoles, Selenazines)

Nucleophilic and Electrophilic Reactivity Profiles of Selenoamides

The selenoamide functional group exhibits distinct nucleophilic and electrophilic centers that dictate its reaction profile. rsc.org

Nucleophilic Centers: The primary nucleophilic sites in this compound are the selenium and nitrogen atoms. youtube.com

Selenium Atom: The selenium atom is considered a "soft" nucleophile and is the most reactive site towards many electrophiles, especially soft electrophiles like alkyl halides and α-haloketones. rsc.orgthieme-connect.com Its high nucleophilicity drives key bond-forming steps, such as the initial S-alkylation in the Hantzsch selenazole synthesis.

Nitrogen Atom: The nitrogen atom also possesses a lone pair of electrons and acts as a nucleophile, although its reactivity can be modulated by the electronic environment. In cyclization reactions, it typically attacks a carbonyl or an iminium carbon center. rsc.orgthieme-connect.com It can also be deprotonated by a strong base to enhance its nucleophilicity. acs.orgnih.gov

Electrophilic Center: The main electrophilic site is the seleno-carbonyl carbon atom. rsc.org

Carbon Atom: This carbon is electron-deficient due to the electronegativity of both the adjacent selenium and nitrogen atoms. It is susceptible to attack by nucleophiles. However, due to resonance donation from the nitrogen lone pair, this electrophilicity is somewhat attenuated compared to a ketone. Reactions at this center often require strong nucleophiles or activation by a Lewis acid. rsc.org

This dual reactivity, possessing both nucleophilic and electrophilic sites, makes selenoamides versatile intermediates in organic synthesis. rsc.orgrsc.org

Radical Reactions involving this compound Derivatives

Organoselenium compounds, including selenoamide derivatives, are effective precursors for radical reactions. benthamscience.com The relatively weak C-Se bond can be cleaved under various conditions to generate selenium-centered or carbon-centered radicals.

A significant example involves the reduction of selenoamides using samarium(II) iodide (SmI₂), often in the presence of water. mdpi.comresearchgate.netacs.org This process is initiated by a single electron transfer (SET) from SmI₂ to the selenoamide. This generates an aminoketyl-type radical intermediate. mdpi.comresearchgate.net This radical can then undergo further reduction to form an amine or participate in cyclization reactions if a suitable radical acceptor is present within the molecule. mdpi.com For instance, a reductive cyclization of a selenoamide onto an unactivated π-acceptor has been demonstrated. mdpi.com

Other radical reactions include:

Radical Cyclization: Selenoesters, which are structurally related to selenoamides, have been used as carbonyl-equivalent radical acceptors in cyclization reactions. rsc.org The efficiency of these reactions is high due to the excellent leaving group ability of the phenylseleno group. rsc.org

Intermolecular Radical Addition: Organoselenium compounds can participate in intermolecular radical additions, for example, with styrenes, mediated by systems like InCl₃/NaBH₄. thieme-connect.com

Reaction with Oxidants: Selenoethers and other organoselenium compounds react readily with various radical oxidants, often forming a selenium-centered dimer radical cation as an intermediate, which then leads to the corresponding selenoxide. rsc.orgnih.gov

Metal-Assisted Transformations in this compound Chemistry

Transition metals and other metal reagents play a crucial role in mediating a variety of transformations involving selenoamides. thieme-connect.com These metals can act as catalysts or stoichiometric reagents to activate the selenoamide group or facilitate complex reaction cascades. researchgate.net

Samarium(II) Iodide (SmI₂) Mediated Reductions: As mentioned previously, SmI₂ is a powerful single-electron donor used for the selective reduction of selenoamides to the corresponding amines. researchgate.netacs.orgacs.org This transformation proceeds under mild conditions and is general for a wide range of selenoamide substrates. researchgate.netproctergroupresearch.com

Lewis Acid Catalysis: Lewis acids, such as boron trifluoride etherate (BF₃·Et₂O), are used to promote the cyclization of selenoamides with α,β-unsaturated ketones and aldehydes to form 1,3-selenazines. rsc.orgrsc.orgresearchgate.net The Lewis acid likely activates the carbonyl group of the unsaturated ketone, making it more susceptible to nucleophilic attack by the selenoamide.

Aluminum-Catalyzed Reductions: Aluminum-based catalysts have been developed for the selective hydroboration of isoselenocyanates to produce selenoformamides, which are closely related to selenoamides. researchgate.netchemrxiv.org

Palladium-Catalyzed Reactions: While specific examples with this compound are less common, organoselenium compounds are widely used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck). mdpi.com Intramolecular Heck cyclization has been successfully employed for the synthesis of complex selenoamides. nih.gov

Reductive Transformations of Selenoamides to Amines

The reduction of the selenoamide functional group to an amine is a significant transformation in organic synthesis, converting a seleno-carbonyl moiety into a saturated amino group. This reaction involves the formal reduction of the carbon-selenium double bond (C=Se) to a methylene (B1212753) group (CH₂). Research has identified specific and effective reagents for this conversion, highlighting the unique reactivity of selenoamides compared to their amide or thioamide counterparts.

A key development in this area is the use of samarium(II) iodide (SmI₂). Research conducted by Procter and co-workers demonstrated that selenoamides can be selectively reduced to their corresponding amines using a SmI₂-H₂O reagent system. researchgate.netsemanticscholar.orgresearchgate.net This process is notable for its generality, proving effective for a wide range of substrates, including primary, secondary, and tertiary selenoamides of both aryl and alkyl varieties. researchgate.netresearchgate.net The reactions proceed under mild conditions, and the activation of SmI₂ is achieved by the simple addition of water, eliminating the need for other common additives like hexamethylphosphoramide (B148902) (HMPA). researchgate.netresearchgate.net

The mechanism of the SmI₂-promoted reduction is understood to proceed via a single electron transfer (SET) from the samarium(II) species to the selenoamide. researchgate.netorganic-chemistry.orgwikipedia.org This generates a radical intermediate, which then undergoes further reaction steps, ultimately leading to the amine product. The higher propensity for the selenoamide group to be reduced compared to other functional groups allows for excellent chemoselectivity. semanticscholar.org

In addition to SmI₂, other strong reducing agents have been shown to be effective. For instance, lithium aluminum hydride (LiAlH₄), a powerful hydride reagent, can quantitatively reduce α,α-disubstituted selenoamides to the corresponding alkenylamines. researchgate.netmolaid.com Unlike LiAlH₄, the less reactive sodium borohydride (B1222165) (NaBH₄) is generally not effective for the reduction of amides and is similarly less potent for the reduction of selenoamides under standard conditions. ucalgary.camasterorganicchemistry.comwikipedia.org

The research findings for the reduction of various selenoamides are summarized in the table below.

Table 1: Reductive Transformations of Selenoamides to Amines

| Entry | Substrate (Selenoamide) | Reagent | Product (Amine) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | N-Benzyl-N-methylbenzenecarboselenoamide | SmI₂/H₂O | N-Benzyl-N-methyl-1-phenylmethanamine | 95 | researchgate.net |

| 2 | N,N-Dibenzylbenzenecarboselenoamide | SmI₂/H₂O | N,N-Dibenzyl-1-phenylmethanamine | 95 | researchgate.netsemanticscholar.org |

| 3 | 1-(Pyrrolidin-1-yl)-1-phenylmethaneselone | SmI₂/H₂O | 1-(Phenylmethyl)pyrrolidine | 95 | researchgate.net |

| 4 | N-Phenylbenzenecarboselenoamide | SmI₂/H₂O | N-Benzylaniline | 90 | researchgate.net |

This table is interactive. You can sort the columns by clicking on the headers.

Spectroscopic Characterization of Ethaneselenoamide

Advanced Analytical Techniques for Structural Elucidation

The structural and electronic properties of selenoamides are investigated using several key spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Vibrational Spectroscopy (FTIR and Raman), Electronic Spectroscopy (UV-Vis), X-ray Diffraction (XRD), and X-ray Photoelectron Spectroscopy (XPS). rsc.orgrsc.orgrsc.org

NMR spectroscopy is a cornerstone technique for determining the structure of molecules in solution. aocs.orglibretexts.org For selenoamides, ¹H, ¹³C, and ⁷⁷Se NMR are particularly informative.

¹H NMR: The proton NMR spectra of selenoamides show characteristic signals for protons on the ethyl group and the amine group. The chemical shifts can be influenced by the solvent and by the presence of lanthanide shift reagents, which can help in resolving complex spectra. publish.csiro.au The N-H protons typically appear as a broad singlet.

¹³C NMR: In ¹³C NMR spectroscopy, the selenocarbonyl (C=Se) carbon is highly deshielded and appears at a significant downfield chemical shift, typically in the range of 190-217 ppm. rsc.orgacs.orgrsc.org This is a diagnostic feature for the selenoamide functional group. The chemical shifts of the carbons in the ethyl group would appear in the typical aliphatic region. Studies have shown that the selenocarbonyl carbon atoms are shifted 34–72 ppm downfield compared to their oxygen analogues. rsc.org Interestingly, unlike the downfield shift observed for amide carbonyl carbons upon hydrogen bonding, the ¹³C signal of the selenocarbonyl carbon can show an upfield shift (shielding) when involved in a selenium-centered hydrogen bond. nih.govresearchgate.net

⁷⁷Se NMR: The ⁷⁷Se nucleus is NMR-active (spin 1/2, 7.6% natural abundance) and its chemical shifts are highly sensitive to the electronic environment around the selenium atom. organicchemistrydata.orgorganicchemistrydata.org The chemical shift range for selenoamides is broad, with reported values often falling between 470 and 873 ppm. rsc.orgjst.go.jp For instance, N,N-diphenylselenoformamide shows a ⁷⁷Se signal at 793.4 ppm, while for N-methyl-N-(4-nitrophenyl)selenoformamide it is at 853.0 ppm. acs.org The chemical shifts in ⁷⁷Se NMR spectra have been shown to have a linear relationship with Hammett sigma parameters, indicating a strong correlation with the electronic effects of substituents. nih.gov

Table 1: Typical NMR Spectroscopic Data for Selenoamide Moieties

| Nucleus | Typical Chemical Shift Range (ppm) | Notes |

|---|---|---|

| ¹H (N-H) | Variable, often broad | Position and broadening are solvent and concentration dependent. |

| ¹³C (C=Se) | 190 - 217 | Diagnostic downfield shift. rsc.orgacs.orgrsc.org |

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of ethaneselenoamide, as well as for gaining structural information through fragmentation analysis. acdlabs.com

Soft ionization techniques such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) are typically used to generate the molecular ion or a protonated version ([M+H]⁺), allowing for the determination of the molecular weight. acs.orgacdlabs.com The most distinctive feature in the mass spectrum of a selenium-containing compound is the isotopic pattern. Selenium has six stable isotopes, with ⁸⁰Se (49.6%) and ⁷⁸Se (23.8%) being the most abundant. This results in a characteristic cluster of peaks for the molecular ion and any selenium-containing fragments, which is a definitive confirmation of the presence of selenium in the molecule. researchgate.net

Hard ionization methods like Electron Impact (EI) induce fragmentation of the molecular ion. acdlabs.com The analysis of these fragmentation patterns provides valuable information about the molecule's structure. gentechscientific.comlibretexts.org For this compound, likely fragmentation pathways would involve the loss of the ethyl group or cleavage of the C-N bond.

Table 2: Natural Abundance of Stable Selenium Isotopes

| Isotope | Mass (amu) | Natural Abundance (%) |

|---|---|---|

| ⁷⁴Se | 73.922 | 0.89 |

| ⁷⁶Se | 75.919 | 9.37 |

| ⁷⁷Se | 76.920 | 7.63 |

| ⁷⁸Se | 77.917 | 23.77 |

| ⁸⁰Se | 79.916 | 49.61 |

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. arkat-usa.org

For this compound, key vibrational modes include:

N-H stretching: Typically observed in the region of 3400-3200 cm⁻¹.

C-H stretching: Aliphatic C-H stretches from the ethyl group appear around 3000-2850 cm⁻¹.

C-N stretching: This vibration often appears in the 1400-1200 cm⁻¹ range.

C=Se stretching: The carbon-selenium double bond stretch is a key diagnostic band. However, its position can be variable as it often couples with other vibrations, particularly N-C-N stretching modes. cdnsciencepub.com It is generally found in the lower frequency region of the spectrum. For comparison, the C=S stretch in related thiosemicarbazones is found between 830-805 cm⁻¹, and the corresponding C=Se band in selenosemicarbazones is shifted to a lower frequency of 800-775 cm⁻¹. cdnsciencepub.com The C-Se single bond stretch is typically observed at much lower wavenumbers, around 290-260 cm⁻¹. researchgate.net

Raman spectroscopy is particularly useful for studying the C=Se bond, as this bond's vibration often produces a strong Raman signal. researchgate.netresearchgate.netrsc.org

Table 3: Tentative Vibrational Frequencies for this compound Functional Groups

| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3400 - 3200 |

| C-H (aliphatic) | Stretch | 3000 - 2850 |

| C-N | Stretch | 1400 - 1200 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of molecules by measuring the absorption of light that causes electronic transitions from occupied to unoccupied molecular orbitals. khanacademy.orgwikipedia.orgufg.br

Selenoamides are typically colored compounds, indicating they absorb light in the visible region of the spectrum. The characteristic electronic transitions for the selenocarbonyl group are:

n → π* transition: This transition involves the excitation of an electron from a non-bonding lone pair (on the selenium atom) to an anti-bonding π* orbital of the C=Se double bond. These transitions are generally of lower energy (longer wavelength) and lower intensity. libretexts.org

π → π* transition: This involves the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital of the C=Se bond. This is a higher energy transition and is typically much more intense than the n → π* transition. libretexts.org

For example, 4-(telluroformyl)morpholine, a related compound, shows absorption bands at 542 nm and 365 nm in cyclohexane. acs.org Selenoamides would be expected to show similar transitions, though at different wavelengths.

Table 4: General Electronic Transitions in Selenoamides

| Transition Type | Description | Expected Spectral Region |

|---|---|---|

| n → π* | Non-bonding electron to anti-bonding π* orbital | Visible / Near-UV (lower energy) |

X-ray diffraction on single crystals is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. While the crystal structure of this compound itself is not described in the searched literature, extensive studies on primary aryl selenoamides provide critical insights into the expected structural parameters. mdpi.comnih.govnih.govresearchgate.net

These studies reveal that the C=Se bond length in selenoamides typically ranges from 1.822(5) to 1.856(4) Å. mdpi.com The C-N bond length is found to be in the range of 1.270(7) to 1.324(8) Å, which is intermediate between a typical C-N single bond and C=N double bond, indicating significant resonance character and delocalization of electrons across the Se=C-N system. mdpi.com

A crucial feature observed in the crystal structures of primary and secondary selenoamides is the formation of intermolecular hydrogen bonds. rsc.orgmdpi.com These are typically of the N-H···Se type, where the selenium atom acts as a hydrogen bond acceptor. These interactions often lead to the formation of dimeric or polymeric structures in the solid state. mdpi.com

Table 5: Typical Metric Parameters for Primary Selenoamides from XRD Studies mdpi.com

| Parameter | Typical Range |

|---|---|

| C=Se Bond Length | 1.82 - 1.86 Å |

| C-N Bond Length | 1.27 - 1.32 Å |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical (oxidation) states of the elements within the top few nanometers of a material's surface. acs.org

For a compound like this compound, XPS can provide a quantitative measure of the elements present (C, N, Se) and give detailed information about the chemical state of selenium. The binding energy of core-level electrons is sensitive to the chemical environment. The Se 3d core level is typically analyzed. The binding energy for elemental selenium (Se⁰) is generally observed in the range of 54.6 to 57.5 eV. rsc.orgresearchgate.net In organoselenium compounds, the binding energy can be shifted due to the electronegativity of the surrounding atoms. nih.gov For instance, the Se 3d₅/₂ binding energy for metallic selenium (Se⁰) is expected around 55.1-55.2 eV, while oxidized species like Se(IV) appear at significantly higher binding energies (~59 eV). rsc.org This allows XPS to confirm that selenium exists in its intended bonding environment within the this compound molecule.

Table 6: Representative Se 3d Binding Energies for Different Selenium Species rsc.org

| Selenium Species | Approximate Se 3d₅/₂ Binding Energy (eV) |

|---|---|

| Se(-II) | < 55 |

| Se(0) | 55.1 - 55.2 |

| Se(II) | ~57.7 |

| Se(IV) | ~59.4 |

X-ray Diffraction (XRD) Studies of this compound Derivatives

Computational Spectroscopic Predictions and Experimental Validation

In modern chemical analysis, the synergy between experimental spectroscopy and computational chemistry provides a powerful approach for the detailed characterization of molecular structures. nih.gov For this compound, while specific experimental spectra are not widely published, the process of computational prediction and experimental validation would be crucial for confirming its structural and electronic properties. This process involves a close comparison of theoretically calculated spectra with experimentally obtained data.

Computational Predictions:

The primary tool for predicting the spectroscopic properties of molecules like this compound is Density Functional Theory (DFT). scifiniti.comspectroscopyonline.com DFT calculations can provide valuable insights into:

Vibrational Frequencies (IR and Raman): By calculating the vibrational modes of the molecule, the positions and relative intensities of absorption bands in the IR and Raman spectra can be predicted. scifiniti.comresearchgate.net For this compound, key vibrations would include the N-H stretching, C=Se stretching, and various bending and deformation modes. The calculated frequencies are often scaled to better match experimental values due to approximations in the theoretical models and the influence of the molecule's environment in the experimental setup. spectroscopyonline.com

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. researchgate.net These predictions are based on calculating the magnetic shielding around each nucleus in the molecule. Comparing these calculated shifts with experimental data helps in the definitive assignment of each resonance to a specific atom in the this compound molecule. researchgate.net

Electronic Transitions (UV-Vis): Time-dependent DFT (TD-DFT) is a common method used to calculate the electronic absorption spectra of molecules. researchgate.netni.ac.rs This method can predict the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, such as the n → π* and π → π* transitions expected in this compound due to the presence of the selenoamide group. researchgate.netni.ac.rs

Experimental Validation and Data Interpretation:

The validation of computational models is achieved by comparing the predicted spectroscopic data with experimental results. A strong correlation between the two enhances the confidence in the structural assignment and provides a deeper understanding of the molecule's properties.

Vibrational Spectroscopy (IR and Raman):

The experimental IR and Raman spectra would be recorded and compared against the DFT-calculated vibrational frequencies. For this compound, specific bands of interest would be:

The N-H stretching vibrations, typically observed in the region of 3100-3500 cm⁻¹. utdallas.edu

The C-H stretching vibrations of the ethyl group, expected around 2850-3000 cm⁻¹. athabascau.ca

The C=Se stretching vibration, which is a key characteristic of the selenoamide group.

The table below illustrates a hypothetical comparison between experimental and calculated vibrational frequencies for this compound, based on typical values for amides and selenoamides. utdallas.eduathabascau.ca

Table 1: Hypothetical Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Expected Experimental Range (cm⁻¹) | Hypothetical Calculated (DFT) (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3100 - 3500 | 3350 |

| C-H Stretch | 2850 - 3000 | 2950 |

| C=Se Stretch | 1500 - 1600 | 1550 |

NMR Spectroscopy:

The experimental ¹H and ¹³C NMR spectra would provide information on the chemical environment of the hydrogen and carbon atoms in this compound. The predicted chemical shifts from DFT calculations would be used to assign the observed signals.

Table 2: Hypothetical Comparison of Experimental and Calculated ¹H NMR Chemical Shifts (ppm) for this compound

| Proton | Expected Experimental Shift (ppm) | Hypothetical Calculated (DFT) (ppm) |

|---|---|---|

| CH₃ | 1.0 - 1.5 | 1.2 |

| CH₂ | 2.0 - 2.5 | 2.3 |

Table 3: Hypothetical Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for this compound

| Carbon | Expected Experimental Shift (ppm) | Hypothetical Calculated (DFT) (ppm) |

|---|---|---|

| CH₃ | 10 - 20 | 15 |

| CH₂ | 20 - 30 | 25 |

UV-Vis Spectroscopy:

The experimental UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to electronic transitions within the selenoamide chromophore. TD-DFT calculations would help in assigning these bands to specific molecular orbital transitions. ni.ac.rs

Table 4: Hypothetical Comparison of Experimental and Calculated UV-Vis Absorption Maxima (nm) for this compound

| Transition | Expected Experimental λmax (nm) | Hypothetical Calculated (TD-DFT) λmax (nm) |

|---|---|---|

| n → π* | 300 - 350 | 320 |

The close agreement between the experimental data and computational predictions would provide a robust and detailed spectroscopic characterization of this compound.

Computational Chemistry and Theoretical Studies of Ethaneselenoamide

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

No specific quantum chemical calculations detailing the optimized molecular structure, bond lengths, bond angles, or electronic properties such as molecular orbital energies (e.g., HOMO-LUMO gap) for ethaneselenoamide have been reported.

While general studies on selenoamides exist, they offer broad insights rather than specific data for this compound. For instance, research on hydrogen bonding in a series of selenoamides has utilized ab initio calculations to understand resonance-induced dipoles (Cδ+=Seδ−), which are a general feature of this class of compounds. researchgate.netnih.gov Such resonance suggests a degree of planar character in the selenoamide functional group. One study reported the crystal structure of a related derivative, N,N-dimethylselenoacetamide, but this substitution pattern would significantly alter the electronic and steric properties compared to the unsubstituted this compound. tamu.edu

Reaction Mechanism Elucidation via Computational Modeling

There are no available computational studies that elucidate the mechanisms of chemical reactions involving this compound. DFT and other methods are powerful tools for mapping potential energy surfaces, identifying transition states, and calculating activation energies for chemical transformations. stackexchange.comresearchgate.net While the reactions of some selenoamides have been investigated experimentally, such as their reaction with lithium acetylides, the detailed mechanistic pathways for this compound itself have not been computationally modeled. lookchem.com

Prediction of Spectroscopic Parameters

Computational methods are frequently used to predict various spectroscopic parameters, such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions, which can be invaluable for experimental characterization. researchgate.netresearchgate.netrsc.org However, no such theoretical predictions for the spectroscopic signatures of this compound are documented in the literature.

Conformational Analysis and Tautomerism Studies

The conformational landscape and the potential for tautomerism in this compound have not been explored through computational analysis. Selenoamides can theoretically exist in tautomeric forms, similar to their thioamide and amide analogs. Conformational analysis helps identify the most stable three-dimensional arrangements of a molecule, which is crucial for understanding its reactivity and interactions. sapub.orgconicet.gov.arnih.gov For this compound, the rotation around the C-C and C-N bonds would define its conformational space, but detailed energetic studies are currently unavailable.

Coordination Chemistry of Ethaneselenoamide

Ethaneselenoamide as a Ligand in Metal Complexes

This compound (CH₃C(Se)NH₂) is a monodentate ligand, meaning it binds to a central metal atom at a single point. allen.in It possesses two potential donor sites: the 'soft' selenium atom and the 'hard' nitrogen atom. In accordance with the principles of Hard and Soft Acids and Bases (HSAB) theory, the soft selenium atom preferentially coordinates to soft metal ions like Ag(I), Hg(II), and Pt(II). nih.gov Conversely, harder metal ions would be expected to show a greater affinity for the nitrogen atom. However, the vast majority of documented selenoamide and thioamide complexes show coordination through the chalcogen (selenium or sulfur) atom. libretexts.org

The coordination of this compound to a metal center can be confirmed by spectroscopic methods. In the infrared (IR) spectrum, a decrease in the frequency of the C=Se stretching vibration upon complexation is indicative of the selenium atom's involvement in bonding. Similarly, changes in the chemical shifts of protons and carbons near the selenium atom in ¹H and ¹³C NMR spectra provide evidence of coordination.

The nature of the metal-ligand bond in this compound complexes can range from purely electrostatic to significantly covalent, influencing the properties of the resulting complex. libretexts.org The coordination number and geometry of the metal ion are determined by a combination of factors including the size of the metal ion, its d-electron configuration, and the steric and electronic properties of the this compound ligand. libretexts.orgatlanticoer-relatlantique.ca Common geometries for transition metal complexes include tetrahedral, square planar, and octahedral. libretexts.orgatlanticoer-relatlantique.ca

Synthesis of Transition Metal Complexes with Selenoamide Ligands

The synthesis of transition metal complexes with selenoamide ligands, including by extension this compound, is typically achieved through a direct reaction between a metal salt and the ligand in a suitable solvent. ekb.eg A common synthetic strategy involves the following steps:

Dissolution: The chosen metal salt (e.g., chloride, nitrate, or acetate (B1210297) salts of transition metals) and the this compound ligand are dissolved in separate portions of an appropriate solvent, such as ethanol (B145695), methanol, or acetonitrile.

Reaction: The ligand solution is added to the metal salt solution, often dropwise, with continuous stirring. The reaction may proceed at room temperature or require heating under reflux to facilitate completion. ekb.eg

Precipitation and Isolation: The resulting metal complex, if insoluble, will precipitate out of the solution. The precipitate is then collected by filtration.

Purification: The isolated complex is washed with the solvent to remove any unreacted starting materials and then dried in a desiccator or under vacuum.

The stoichiometry of the reactants (metal-to-ligand ratio) is a critical parameter that influences the final product. For a monodentate ligand like this compound, complexes with varying ligand numbers, such as [M(L)₂X₂] or [M(L)₄]X₂, can be synthesized by controlling this ratio (where M is the metal, L is this compound, and X is an anionic ligand like a halide).

Table 1: General Synthetic Conditions for Transition Metal Selenoamide Complexes

| Parameter | Typical Conditions |

| Metal Salts | Chlorides, Nitrates, Sulfates, Acetates |

| Ligand | This compound (or related selenoamides) |

| Solvent | Ethanol, Methanol, Acetonitrile |

| Reaction Temperature | Room Temperature to Reflux Temperature |

| Metal:Ligand Ratio | 1:1, 1:2, 1:4 (varied to target specific coordination numbers) |

| Isolation Method | Filtration |

| Purification | Washing with solvent, Recrystallization |

Ligand Field Theory and Electronic Structure of Selenoamide Complexes

Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and properties of transition metal complexes. researchgate.netrsc.org When this compound coordinates to a transition metal ion, the electric field generated by its lone pair of electrons on the selenium atom interacts with the metal's d-orbitals, causing them to split into different energy levels. mdpi.com The magnitude of this splitting, denoted as Δ (the ligand field splitting parameter), is a key factor that determines the electronic and magnetic properties of the complex.

As a soft, polarizable ligand, this compound is expected to be a relatively weak-field ligand. This means it will cause a smaller energy gap (Δ) between the d-orbitals compared to strong-field ligands like cyanide (CN⁻). The position of a ligand in this regard is summarized in the spectrochemical series.

The electronic structure of a selenoamide complex can be probed using UV-Visible spectroscopy. nih.gov The absorption of light by the complex corresponds to the promotion of an electron from a lower-energy d-orbital to a higher-energy d-orbital. The energy of the absorbed light is related to the value of Δ. For an octahedral complex, this transition occurs from the t₂g set of orbitals to the eg set.

The electronic properties of these complexes are also influenced by charge-transfer transitions, which can occur from the ligand to the metal (LMCT) or from the metal to the ligand (MLCT). Given the electron-rich nature of the selenium atom, LMCT bands are likely to be observed in the electronic spectra of this compound complexes, particularly with metal ions in higher oxidation states.

Table 2: Expected Electronic Properties of this compound Complexes

| Property | Description | Spectroscopic Observation |

| Ligand Field Splitting (Δ) | Small to moderate, characteristic of a weak-field ligand. | d-d transition bands in the visible or near-infrared region of the electronic spectrum. |

| Magnetic Properties | High-spin complexes are expected for many first-row transition metals due to the small Δ. | Determined by techniques such as magnetic susceptibility measurements. |

| Charge Transfer | Ligand-to-Metal Charge Transfer (LMCT) bands are probable. | Intense absorption bands in the UV or high-energy visible region. |

Chelation Effects and Macrocyclic Selenoamide Complexes

While this compound itself is a monodentate ligand, the selenoamide functional group can be incorporated into larger, polydentate ligands that can bind to a metal ion through multiple donor atoms. This mode of binding is known as chelation. libretexts.orgatlanticoer-relatlantique.ca Chelation significantly enhances the stability of metal complexes compared to their non-chelated analogues, an observation known as the chelate effect . allen.inmdpi.com This increased stability is primarily due to favorable entropic factors.

A special and powerful form of chelation is observed with macrocyclic ligands . These are large, cyclic molecules containing multiple donor atoms. mdpi.com The macrocyclic effect describes the extra stability of a complex with a macrocyclic ligand compared to a complex with a comparable acyclic, chelating ligand. allen.inmdpi.com This enhanced stability arises because the macrocyclic ligand is "pre-organized" for coordination, meaning it requires less conformational change to bind to the metal ion, resulting in a smaller entropic penalty. mdpi.com

Although specific macrocyclic ligands derived directly from this compound are not widely reported, the synthesis of macrocycles containing selenium donor atoms is an active area of research. nih.gov One could conceptualize the synthesis of a macrocyclic selenoamide by reacting a diamine with a dicarbonyl compound that also contains a selenoamide moiety. Such a macrocycle would be expected to form highly stable complexes, particularly with soft metal ions that have a high affinity for selenium.

Table 3: Comparison of Ligand Types and Their Effects

| Ligand Type | Description | Key Effect | Stability Enhancement |

| Monodentate (e.g., this compound) | Binds through a single donor atom. | Basic coordination. | Baseline |

| Chelating (Acyclic) | Binds through multiple donor atoms in a chain. | Chelate Effect | Significant |

| Macrocyclic | Binds through multiple donor atoms in a cyclic framework. | Macrocyclic Effect | Very High |

The design of such macrocyclic selenoamide complexes could lead to novel materials with applications in catalysis, sensing, and medicine, leveraging the unique properties imparted by the selenium donor atoms and the inherent stability of the macrocyclic framework.

Applications of Ethaneselenoamide in Chemical Sciences

Ethaneselenoamide as a Building Block in Organic Synthesis

Organic building blocks are fundamental molecular units used for the construction of more complex chemical structures. purkh.comnih.gov Selenoamides are recognized as valuable building blocks, particularly for the synthesis of selenium-containing heterocycles, which are themselves of interest for their biological and chemical properties. mdpi.comclockss.org The selenoamide moiety serves as a versatile precursor due to its dual reactive sites and its ability to undergo selenoamide-selenolimidate tautomerism. clockss.org

The selenoamide functional group is a key precursor for creating a variety of complex, selenium-containing heterocyclic compounds. clockss.orgchim.it These reactions leverage the reactivity of the C=Se bond to construct new ring systems. For instance, selenoamides react with aldehydes in the presence of a Lewis acid like boron trifluoride etherate to stereoselectively produce 6H-1,3,5-oxaselenazines, a novel class of selenium-nitrogen heterocycles. oup.comoup.com

Another significant application is the Hantzsch-type synthesis of 1,3-selenazoles, which are important for their pharmacological potential. mdpi.com In this reaction, selenoamides are condensed with α-haloketones. mdpi.com This methodology has been used to create a wide array of substituted 1,3-selenazoles, including 2-aryl-4-ferrocenyl-1,3-selenazoles. mdpi.com The reactivity of selenoamides also extends to reactions with acetylenedicarboxylates, yielding functionalized dihydro-1,3-selenazole derivatives. chim.it

The following table summarizes representative examples of complex molecules synthesized from selenoamides, illustrating the versatility of this functional group as a synthetic building block.

| Starting Selenoamide Type | Co-reactant | Product Heterocycle | Reference |

| Aromatic Selenoamide | Aliphatic Aldehydes | 6H-1,3,5-Oxaselenazine | oup.com |

| Various Selenoamides | α-Bromoketones | 1,3-Selenazole (B15495438) | mdpi.com |

| Benzoselenoamide | 3-Selanylpropargyl Alcohols | 1,3-Selenazole | chim.it |

| Aromatic Selenoamide | Acetylenedicarboxylates | Dihydro-1,3-selenazole | chim.it |

| Isoselenocyanates (derived) | Aziridines | Selenazolidine | chim.it |

The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X, where X can be N, O, S, Se, etc.) bonds is fundamental to all organic synthesis. diva-portal.orgnumberanalytics.com The use of selenoamides as reagents inherently involves the formation of such bonds during the construction of heterocyclic systems.

When a selenoamide reacts to form a heterocycle, new C-N and C-Se bonds are typically formed. For example, in the synthesis of 1,3-selenazoles from selenoamides and α-bromoketones, an initial SN2 reaction forms a C-Se bond, followed by a cyclization step that forms a C=N bond. mdpi.com Similarly, the reaction with aldehydes to form 6H-1,3,5-oxaselenazines involves the formation of new C-O and C-N bonds within the six-membered ring. oup.com

While selenoamides are primarily used for building heterocycles rather than as general cross-coupling reagents, their derivatives can participate in such reactions. Selenophene derivatives, for instance, can be activated and used in palladium- or copper-catalyzed cross-coupling reactions (like Suzuki, Stille, and Sonogashira) to form new C-C, C-N, and C-S bonds. mdpi.com This highlights the utility of selenium-containing scaffolds, accessible from precursors like this compound, in modern synthetic strategies.

Synthesis of Complex Organic Molecules

Catalytic Roles of this compound Derivatives

While the direct catalytic use of this compound is not widely documented, derivatives of selenoamides and related organoselenium compounds exhibit notable catalytic activity. rsc.orgchim.it Organoselenium compounds can act as catalysts in various transformations, often mimicking the function of natural selenoenzymes like glutathione (B108866) peroxidase (GPx). rsc.orgacs.org

Research has shown that cyclic isoselenoureas, which can be synthesized from selenoamide precursors, are effective in enantioselective catalysis. chim.it Furthermore, the broader class of organoselenium compounds has been developed into catalysts for a range of reactions. Platinum group metal complexes incorporating seleno ligands have demonstrated superior catalytic activity compared to their sulfur-based counterparts in some cases. rsc.org Ebselen, a well-studied organoselenium compound, and its derivatives function as GPx mimetics, catalyzing the reduction of hydroperoxides. acs.org This antioxidant activity is a hallmark of many bioactive organoselenium compounds. rsc.org

| Organoselenium Compound Class | Catalytic Application | Reference |

| Cyclic Isoselenoureas | Enantioselective Catalysis | chim.it |

| Ebselen and Derivatives | Glutathione Peroxidase (GPx) Mimicry, Antioxidant | acs.org |

| Platinum Group Metal-Seleno Ligand Complexes | Various Organic Reactions | rsc.org |

Supramolecular Chemistry and Self-Assembly Involving Selenoamides

Supramolecular chemistry involves the study of systems composed of multiple molecules linked by non-covalent interactions, such as hydrogen bonding and π-π stacking. rsc.orgrsc.org Selenoamides have emerged as fascinating building blocks in this field. The replacement of the oxygen atom in a conventional amide with a more polarizable selenium atom significantly modulates the intermolecular forces. rsc.orgnih.gov

Studies on C₃-symmetrical benzene-1,3,5-tricarboselenoamides demonstrate that these molecules self-assemble in nonpolar solvents to form well-defined, stable supramolecular polymers. rsc.orgrsc.org The driving force for this assembly is the formation of hydrogen bonds, similar to those seen in carboxamides and thioamides. rsc.orgresearchgate.net However, the introduction of the selenoamide moiety enhances the dipolar character of the interaction. rsc.orgnih.gov This increased dipole-dipole interaction results in supramolecular structures with remarkably high thermal stability compared to their amide and thioamide analogs. rsc.orgresearchgate.net For example, the denaturation temperature for polymers of a chiral selenoamide (c-SeBTA) was found to be significantly higher than for the equivalent thioamide (c-SBTA) and carboxamide (c-OBTA). researchgate.net

This ability to fine-tune intermolecular forces by changing the chalcogen atom (O, S, Se) makes selenoamides a powerful tool for designing robust, self-assembling nanomaterials. rsc.org

Precursors in Materials Science for Organoselenium Materials

Organoselenium compounds are increasingly used as molecular precursors for the synthesis of advanced materials, particularly metal selenide (B1212193) semiconductors. rsc.orgacs.org These materials, such as MoSe₂ and CdSe, are of great interest for applications in electronics and optoelectronics due to their unique properties. acs.org A key fabrication technique is Atomic Layer Deposition (ALD), which requires volatile and thermally stable precursors that can react cleanly on a substrate surface. nih.gov

Historically, the portfolio of selenium precursors for ALD has been limited, with highly toxic hydrogen selenide (H₂Se) and less reactive diethyl selenide being common choices. acs.orgnih.gov This has driven research into new organoselenium precursors with improved properties, such as bis(trialkylsilyl)selenides. nih.gov

An ideal precursor should be sufficiently volatile, thermally stable within the ALD temperature window, and reactive enough to deposit the desired material. acs.org While not extensively studied for this purpose, a simple molecule like this compound represents a potential, albeit unexplored, precursor. Its utility would depend on its volatility and decomposition profile. The development of diverse organoselenium precursors is crucial for advancing the material science of metal selenides. acs.orgmdpi.com

| Precursor | Type | Notes | Reference |

| Hydrogen Selenide (H₂Se) | Inorganic | Gaseous, highly toxic | nih.gov |

| Diethyl Selenide (Et₂Se) | Organoselenium | Liquid, relatively strong C-Se bond hinders reactivity | nih.gov |

| Bis(trimethylsilyl)selenide | Organoselenium | High reactivity, well-investigated | nih.gov |

| Tetrakis(N,N-dimethyldithiocarbamate)selenium | Organoselenium | Tetravalent Se precursor, narrow ALD window | acs.orgnih.gov |

| This compound | Organoselenium | Contains Se-C-N unit, potential precursor | - |

Future Research Directions and Challenges

Development of Novel Synthetic Methodologies

The synthesis of selenoamides, including ethaneselenoamide, traditionally involves the selenation of the corresponding amide. A significant challenge lies in developing more efficient, safer, and environmentally benign synthetic routes. Future research will likely focus on the following areas:

Greener Selenating Reagents: The development and utilization of new selenating agents that are less toxic and easier to handle than traditional reagents like hydrogen selenide (B1212193) or phosphorus pentaselenide are crucial. The use of elemental selenium in the presence of reducing agents or catalysts presents a more atom-economical and greener approach. For instance, the selenation of amides can be achieved using elemental selenium with a hydrochlorosilane and an amine. researchgate.net Another promising reagent is Woollins' reagent for the synthesis of twisted selenoamides. nih.gov

Catalytic Methods: Exploring catalytic methods for the synthesis of this compound could significantly improve efficiency and reduce waste. This could involve transition-metal catalysis or organocatalysis to facilitate the direct incorporation of selenium into organic molecules.

Flow Chemistry: The application of flow chemistry could offer safer handling of potentially hazardous reagents and intermediates, as well as improved control over reaction conditions, leading to higher yields and purity of this compound.

A comparative look at synthetic methods highlights the evolution towards safer and more efficient processes.

| Method | Reagent(s) | Advantages | Disadvantages |

| Classical Selenation | H₂Se, P₄Se₁₀ | Effective for a range of substrates | Highly toxic, difficult to handle |

| Lawesson's Reagent Analogs | Woollins' Reagent | Milder conditions, higher yields for specific substrates nih.gov | Stoichiometric use of reagent |

| Elemental Selenium | Se, Hydrochlorosilane, Amine | Atom-economical, uses elemental selenium researchgate.net | May require specific activating agents |

Exploration of Undiscovered Reactivity and Transformation Pathways

The reactivity of the selenoamide functional group is complex, with the selenium atom acting as a reactive center. rsc.org Most reactions of selenoamides are known to occur at the selenium atom. rsc.org Future research is expected to uncover new transformation pathways and applications in synthesis.

Dual Reactivity: Some selenoamides, particularly those with additional heteroatoms like (selenocarbamoyl)phosphines, exhibit dual reactivity at both the selenium and the other heteroatom. rsc.org Investigating analogous systems for this compound could lead to novel bifunctional reagents for organic synthesis.

Radical Chemistry: The activation of selenoamides via single-electron transfer can generate radical intermediates. researchgate.net Exploring the radical cyclizations and other bond-forming reactions of this compound-derived radicals could open up new avenues for constructing complex molecular architectures.

Coordination Chemistry: this compound can act as a ligand for metal complexes. The synthesis and characterization of novel this compound-metal complexes could lead to new catalysts or materials with interesting electronic and photophysical properties. For example, (selenocarbamoyl)phosphines can act as P,Se-bidentate ligands, forming unique four-membered C–Se–Pd–P rings. rsc.org

Advanced Computational Approaches for Predictive Chemistry

Computational chemistry is a powerful tool for understanding and predicting the properties and reactivity of molecules like this compound. Quantum chemical investigations have already provided insights into the electronic structure of selenoamides, revealing that the NH₂ group is more positively charged than in carboxamides, making them stronger hydrogen-bond donors. researchgate.net

Reaction Prediction: Advanced computational methods, such as the Artificial Force Induced Reaction (AFIR) method, can systematically search for chemical reaction pathways. hokudai.ac.jp Applying these techniques to this compound could predict novel, and potentially unexpected, reactions and guide experimental efforts, saving significant time and resources. hokudai.ac.jp

Structure-Property Relationships: Computational studies can elucidate the effects of substituents on the electronic structure, stability, and reactivity of this compound derivatives. rsc.org This knowledge is crucial for the rational design of molecules with specific properties for materials science or medicinal chemistry applications. For example, computational studies have been used to understand the effect of Lewis acids on the electronic structure of selenoamides. rsc.org

Spectroscopic Characterization: The prediction of spectroscopic data (e.g., NMR, UV-Vis) can aid in the characterization of new this compound derivatives and their reaction products. Computational analysis can help interpret complex spectra and confirm proposed structures.

| Computational Method | Application in this compound Research |

| Density Functional Theory (DFT) | Calculation of geometric and electronic structures, reaction energies, and spectroscopic properties. researchgate.net |

| Natural Bond Orbital (NBO) Analysis | Understanding bonding, charge distribution, and intramolecular interactions. rsc.org |

| Artificial Force Induced Reaction (AFIR) | Systematic exploration of reaction pathways to discover new transformations. hokudai.ac.jp |

Design of Novel Functional Materials based on this compound Scaffolds

The unique properties of the selenoamide group make it an attractive building block for the design of novel functional materials. The replacement of oxygen with selenium in amide bonds can alter polarization, increase enzymatic stability in peptides, and induce conformational changes. nih.gov

Polymers and Macromolecules: Incorporating the this compound moiety into polymer backbones or as pendant groups could lead to materials with enhanced thermal stability, unique optical properties, or improved conductivity.

Organocatalysts: The ability of the selenoamide group to act as a strong hydrogen-bond donor suggests its potential use in designing new organocatalysts for various organic transformations. researchgate.net

Bioactive Molecules: There is evidence that certain selenoamide derivatives possess biological activity. For instance, N-(4-methylphenyl)-ethaneselenoamide has been reported to have anticancer properties. researchgate.net Future research could focus on the systematic design and synthesis of this compound-based compounds as potential therapeutic agents. nih.gov The structural modification of these small molecules can help in fine-tuning their pharmacokinetic and pharmacodynamic properties. thieme.de

The potential applications of this compound-based materials are diverse and represent a significant area for future exploration.

| Material Type | Potential Application | Key Feature of this compound |

| Conducting Polymers | Organic electronics | π-electron delocalization involving the C=Se bond |

| Organocatalysts | Asymmetric synthesis | Strong hydrogen-bond donor capability researchgate.net |

| Bioactive Compounds | Medicinal chemistry | Unique stereoelectronic properties, potential for enzyme inhibition nih.govresearchgate.net |

| Self-Assembling Materials | Nanotechnology | Directional intermolecular interactions (e.g., hydrogen bonding, chalcogen bonding) |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.